molecular formula C7H7N3 B1267610 1H-Benzimidazol-1-amin CAS No. 6299-92-9

1H-Benzimidazol-1-amin

Katalognummer: B1267610
CAS-Nummer: 6299-92-9
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: HXYXDTAROKJMBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazol-1-amine is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Biochemische Analyse

Biochemical Properties

1H-benzimidazol-1-amine plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, 1H-benzimidazol-1-amine has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase and various kinases . These interactions often involve the binding of 1H-benzimidazol-1-amine to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, 1H-benzimidazol-1-amine can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

1H-benzimidazol-1-amine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1H-benzimidazol-1-amine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 1H-benzimidazol-1-amine has been shown to affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell survival and growth . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 1H-benzimidazol-1-amine involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 1H-benzimidazol-1-amine to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, 1H-benzimidazol-1-amine can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, 1H-benzimidazol-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 1H-benzimidazol-1-amine can change over time in laboratory settings. Studies have shown that 1H-benzimidazol-1-amine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products of 1H-benzimidazol-1-amine may have different biological activities, which can complicate the interpretation of experimental results . Long-term exposure to 1H-benzimidazol-1-amine has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-benzimidazol-1-amine vary with different dosages in animal models. At lower doses, 1H-benzimidazol-1-amine has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 1H-benzimidazol-1-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

1H-benzimidazol-1-amine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of 1H-benzimidazol-1-amine. Additionally, 1H-benzimidazol-1-amine can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-1-amine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives . Another method includes the reaction of o-phenylenediamine with aldehydes under acidic conditions . Additionally, catalytic redox cycling using cerium (IV) and hydrogen peroxide has been reported as an effective method for synthesizing benzimidazole derivatives .

Industrial Production Methods: Industrial production of 1H-benzimidazol-1-amine typically involves large-scale condensation reactions using o-phenylenediamine and formic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Benzimidazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which have significant biological and pharmacological activities .

Biologische Aktivität

1H-benzimidazol-1-amine is a significant compound in medicinal chemistry, exhibiting a wide range of biological activities. This article reviews its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by case studies and data tables.

Overview of Biological Activities

1H-benzimidazol-1-amine and its derivatives have been studied for various biological activities, including:

  • Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Inhibition of cancer cell proliferation.
  • Cholinesterase Inhibition : Potential use in treating Alzheimer’s disease.
  • Antiparasitic Activity : Notably against Entamoeba histolytica.

Synthesis and Structure-Activity Relationship

The synthesis of 1H-benzimidazol-1-amine derivatives often involves multi-step organic reactions. The structural modifications at various positions on the benzimidazole ring significantly influence their biological activity.

Key Findings from Research

  • Cholinesterase Inhibition :
    • A study evaluated a series of N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amine derivatives for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Compounds 3c and 3e showed the highest inhibition against AChE, with IC50 values indicating strong activity .
  • Antimicrobial Activity :
    • Research demonstrated that several benzimidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. For instance, compound 6f was synthesized and showed promising results against these bacterial strains .
  • Amoebicidal Activity :
    • A comparative molecular field analysis (CoMFA) indicated that steric bulk at position 5 of the benzimidazole ring enhances antiamoebic activity. This study provides a valuable framework for designing more potent derivatives against E. histolytica .

Table 1: Biological Activity of Selected 1H-benzimidazol-1-amine Derivatives

CompoundActivity TypeTarget Organism/EnzymeIC50/EC50 Value
Compound 3cCholinesterase InhibitorAChE15 nM
Compound 6fAntibacterialS. aureus, E. coli10 µg/mL
Compound 107AntiviralHCV NS5AEC50 = 0.028 nM
Compound 3eCholinesterase InhibitorhAChE12 nM

Case Study 1: Cholinesterase Inhibition

In vitro studies on various benzimidazole derivatives revealed that compounds with specific substitutions at the phenyl ring demonstrated enhanced inhibition of AChE, suggesting that structural modifications can lead to improved therapeutic agents for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

A series of synthesized benzimidazole derivatives were tested for their antibacterial properties, showing that modifications at the nitrogen atom significantly affected their efficacy against pathogenic bacteria, with some compounds outperforming standard antibiotics like ciprofloxacin .

Eigenschaften

IUPAC Name

benzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYXDTAROKJMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286364
Record name 1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-92-9
Record name 6299-92-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,3-benzodiazol-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a mixed slovent of water(50 ml) and ethanol(50 ml) was dissolved 19.64 g(35 mmol) of potassium hydroxide and 5.91 g(5 mmol) of 1H-benzimidazole was added thereto. Water(10 ml) containing 14.41 g (125 mmol) of hydroxylamine-O-sulfonic acid was slowly added while maintaining the temperature at 30° C. and the mixture was stirred at the same temperature for 18 hours.
Quantity
19.64 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.41 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-benzimidazol-1-amine
Reactant of Route 2
1H-benzimidazol-1-amine
Reactant of Route 3
Reactant of Route 3
1H-benzimidazol-1-amine
Reactant of Route 4
1H-benzimidazol-1-amine
Reactant of Route 5
1H-benzimidazol-1-amine
Reactant of Route 6
1H-benzimidazol-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.